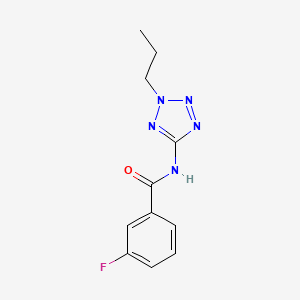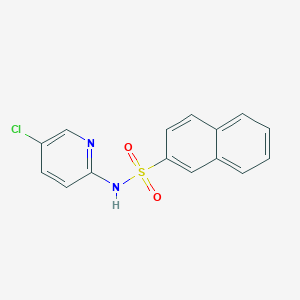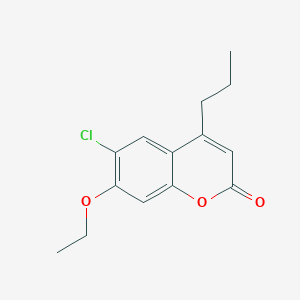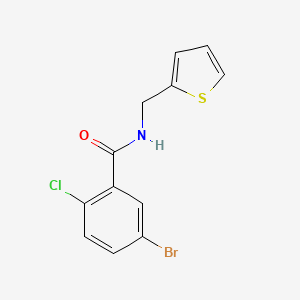
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide, also known as MNAC, is a synthetic compound that has been studied for its potential therapeutic applications. MNAC is a derivative of the natural compound coumarin, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase and HDAC. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in neurodegenerative disorders, such as APP and tau.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the expression of various genes involved in neurodegenerative disorders. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. This compound can be easily synthesized using a multistep process and is stable under various conditions. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide. One potential direction is the further investigation of its anticancer properties in various cancer types. Another potential direction is the investigation of its potential neuroprotective effects in animal models of neurodegenerative disorders. In addition, the development of this compound derivatives with improved solubility and selectivity could lead to the development of more effective therapeutics. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans could lead to its eventual clinical use.
Métodos De Síntesis
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the reaction of 4-hydroxycoumarin and 1-naphthylamine. The reaction involves the formation of an amide bond between the two compounds, followed by the addition of a methoxy group to the coumarin ring. The final product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
8-methoxy-N-1-naphthyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
8-methoxy-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-11-5-8-14-12-16(21(24)26-19(14)18)20(23)22-17-10-4-7-13-6-2-3-9-15(13)17/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHSQRRAIFLNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

